2-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H21N3O4S and its molecular weight is 339.41. The purity is usually 95%.
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Biological Activity
The compound 2-(1-(pyrrolidin-1-ylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS Number: 2034424-18-3) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Azetidine ring : Contributes to the compound's cyclic nature.
- Pyrrolidine sulfonamide moiety : Imparts unique pharmacological properties.
- Tetrahydroisoindole framework : Suggests potential for diverse biological interactions.
The molecular weight of this compound is approximately 339.4 g/mol, indicating its moderate size suitable for interactions with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar in structure to This compound . For instance:
- Mechanism of Action : The compound may act as a cyclin-dependent kinase (CDK) inhibitor, leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Line Specificity : It has shown significant cytotoxic effects against hepatocellular carcinoma cell lines (HepG2 and Huh7), with IC50 values reported as low as 0.10 µM .
Other Biological Activities
In addition to anticancer effects, compounds with similar structures have been evaluated for:
- Antimicrobial Activity : Some derivatives exhibit promising results against various bacterial and fungal strains .
- Anti-inflammatory Effects : Investigations into related compounds suggest potential anti-inflammatory properties that could be explored further.
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Pyrrolidine Sulfonamide : Utilizing sulfonyl chlorides in the presence of pyrrolidine.
- Cyclization Reactions : To form the azetidine and isoindole rings through controlled conditions.
- Purification Techniques : Such as recrystallization or chromatography to obtain high-purity products.
Case Study 1: Anticancer Efficacy
In a comparative study involving various derivatives of similar structures, it was found that:
- Compounds demonstrated selective toxicity towards cancer cell lines while sparing normal cells.
- The activation of apoptotic pathways was confirmed through caspase assays .
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial properties of related compounds against standard bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Xanthomonas axonopodis | 32 µg/mL |
Compound B | Ralstonia solanacearum | 16 µg/mL |
These results indicate potential applications in treating infections caused by resistant bacterial strains .
Properties
IUPAC Name |
2-(1-pyrrolidin-1-ylsulfonylazetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-14-12-5-1-2-6-13(12)15(20)18(14)11-9-17(10-11)23(21,22)16-7-3-4-8-16/h1-2,11-13H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFPNULASNRVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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